Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride
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Overview
Description
Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride is a chemical compound with the molecular formula C8H11NOS.ClH and a molecular weight of 205.71 g/mol . It is also known by its IUPAC name, S-ethylidenebenzenesulfinamide hydrochloride . This compound is typically found as a white to light yellow solid and is soluble in water and some organic solvents .
Preparation Methods
The synthesis of ethyl(imino)phenyl-lambda6-sulfanone hydrochloride involves the reaction of ethylidenebenzenesulfinamide with hydrochloric acid . The reaction conditions typically include a controlled temperature environment to ensure the stability of the compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .
Chemical Reactions Analysis
Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: It can be reduced to form thioethers or thiols.
Substitution: The imino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl(imino)phenyl-lambda6-sulfanone hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or proteins, disrupting their normal function . The pathways involved may include oxidative stress pathways, apoptosis, and cell signaling pathways.
Comparison with Similar Compounds
Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride can be compared with similar compounds such as:
S-ethyl-s-phenyl sulfoximine: Similar in structure but lacks the hydrochloride group.
Benzylidenephenylsulfinamide: Similar in structure but has a benzylidene group instead of an ethylidene group.
Properties
IUPAC Name |
ethyl-imino-oxo-phenyl-λ6-sulfane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c1-2-11(9,10)8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPZFURIXZGTRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=N)(=O)C1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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